N-[(4-fluorophenyl)sulfonyl]-beta-alanine
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Overview
Description
N-[(4-fluorophenyl)sulfonyl]-beta-alanine is a chemical compound with the molecular formula C9H10FNO4S It is characterized by the presence of a fluorophenyl group attached to a sulfonyl-beta-alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)sulfonyl]-beta-alanine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with beta-alanine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)sulfonyl]-beta-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfonamides.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(4-fluorophenyl)sulfonyl]-beta-alanine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)sulfonyl]-beta-alanine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for its target. The exact pathways involved depend on the specific application and target protein .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)sulfonyl]-beta-alanine
- N-[(4-bromophenyl)sulfonyl]-beta-alanine
- N-[(4-methylphenyl)sulfonyl]-beta-alanine
Uniqueness
N-[(4-fluorophenyl)sulfonyl]-beta-alanine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications .
Biological Activity
N-[(4-fluorophenyl)sulfonyl]-beta-alanine is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicine. This article will explore its chemical properties, biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Chemical Formula: C9H10FNO4S
- Molecular Weight: 233.24 g/mol
The compound features a beta-alanine backbone modified with a sulfonyl group and a fluorophenyl moiety, which enhances its reactivity and biological interactions. The presence of fluorine in the phenyl group is notable for its influence on the compound's lipophilicity and binding affinity to biological targets.
The biological activity of this compound can be attributed to its interaction with various enzymes and receptors:
- Enzyme Inhibition: The sulfonyl group can form strong interactions with amino acid residues in target proteins, potentially leading to enzyme inhibition. This mechanism is crucial for its application in therapeutic contexts where modulation of enzyme activity is desired.
- Binding Affinity: The fluorophenyl group enhances the binding affinity of the compound to specific molecular targets, which may result in increased specificity and efficacy in biological assays.
Biological Activity
This compound has been investigated for several biological activities:
- Enzyme Inhibition: Studies indicate that this compound may act as an enzyme inhibitor, which could have implications in drug development for diseases characterized by aberrant enzyme activity .
- Therapeutic Potential: Preliminary research suggests potential applications in treating inflammatory conditions and certain types of cancer due to its ability to modulate cellular pathways .
Case Studies and Clinical Trials
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure | Key Biological Activity |
---|---|---|
N-[(4-chlorophenyl)sulfonyl]-beta-alanine | Similar structure with chlorine | Potential enzyme inhibition |
N-[(4-bromophenyl)sulfonyl]-beta-alanine | Similar structure with bromine | Potential anti-inflammatory effects |
N-[(4-methylphenyl)sulfonyl]-beta-alanine | Similar structure with methyl | Investigated for neuroprotective properties |
The presence of fluorine in this compound distinguishes it from these analogs by potentially enhancing stability and reactivity .
Properties
IUPAC Name |
3-[(4-fluorophenyl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4S/c10-7-1-3-8(4-2-7)16(14,15)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQZLIWXZJFLPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353894 |
Source
|
Record name | N-[(4-fluorophenyl)sulfonyl]-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208121-88-4 |
Source
|
Record name | N-[(4-fluorophenyl)sulfonyl]-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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